molecular formula C9H9N5O2S B14942777 2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid

2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid

Cat. No.: B14942777
M. Wt: 251.27 g/mol
InChI Key: QEQQVRTUUIMZOA-UHFFFAOYSA-N
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Description

2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is a complex organic compound featuring a pyrazine ring, a triazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The pyrazine and triazole rings can bind to active sites of enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid lies in its combination of the pyrazine, triazole, and sulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H9N5O2S

Molecular Weight

251.27 g/mol

IUPAC Name

2-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propanoic acid

InChI

InChI=1S/C9H9N5O2S/c1-5(8(15)16)14-7(12-13-9(14)17)6-4-10-2-3-11-6/h2-5H,1H3,(H,13,17)(H,15,16)

InChI Key

QEQQVRTUUIMZOA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=NNC1=S)C2=NC=CN=C2

Origin of Product

United States

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